molecular formula C12H7BrINO3 B8605938 5-Bromo-2-(4-iodophenoxy)nicotinic acid

5-Bromo-2-(4-iodophenoxy)nicotinic acid

Cat. No.: B8605938
M. Wt: 420.00 g/mol
InChI Key: UBOGMIQSIXSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-iodophenoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H7BrINO3 and its molecular weight is 420.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7BrINO3

Molecular Weight

420.00 g/mol

IUPAC Name

5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17)

InChI Key

UBOGMIQSIXSGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck 12 L flask equipped with an overhead stirrer, thermometer, condenser and nitrogen inlet was charged with NaH (186.1 g, 4.653 mol) and DMF (1500 mL). The slurry was cooled to 0° C. and a solution of 4-iodophenol (488.6 g, 2.221 mol) in DMF (1500 mL) and added. The temperature of the reaction mixture was maintained below 25-30° C. during this addition. After complete addition, the cooling bath was promptly removed and the mixture continued to stir at RT for 1 h. 5-Bromo-2-chloronicotinic acid (500 g, 2.115 mol) was then added to the slurry portion wise. The reaction mixture was heated to 115° C. overnight. The dark brown reaction mixture was cooled to 20° C. and diluted with water (2 L). The reaction mixture was acidified using HOAc (845 ml). The black homogenous solution (pH=5) was allowed to stir for 1 h at RT and poured slowly onto ice-water (20 L). The slurry was filtered at RT, washed with water (2×2 L) and dried in air to give 765 g of 5-Bromo-2-(4-iodophenoxy)-nicotinic acid as light orange solid.
Name
Quantity
186.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
488.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
845 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

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